molecular formula C13H18FN3O7 B12966250 2-Methoxyethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate

2-Methoxyethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate

Cat. No.: B12966250
M. Wt: 347.30 g/mol
InChI Key: KRORKAPSTCUGTA-PNHWDRBUSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    2-Methoxyethyl: This refers to the ethyl group with a methoxy (CH₃O-) substituent.

    (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: The core structure consists of a dihydropyrimidine ring, a fluorine atom, and a tetrahydrofuran ring with hydroxyl groups. The carbamate group is attached.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The compound can be synthesized through multi-step reactions involving protected intermediates. For example, starting from a fluorinated pyrimidine, the tetrahydrofuran ring can be formed, followed by selective hydroxyl protection and subsequent carbamate formation.

    Enzymatic Synthesis: Enzymes can catalyze specific steps, making this route more environmentally friendly.

Industrial Production::

    Batch or Continuous Processes: Large-scale production typically involves batch or continuous reactors. Optimization ensures high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl groups are susceptible to oxidation.

    Reduction: Reduction of the carbonyl group or the fluorine atom.

    Substitution: Nucleophilic substitution at the carbamate or fluorine position.

Common Reagents and Conditions::

    Hydrogen Peroxide (H₂O₂): For oxidation.

    Hydride Reducing Agents (e.g., NaBH₄): For reduction.

    Nucleophiles (e.g., amines): For substitution.

Major Products::

    Hydroxylated Derivatives: Formed during oxidation.

    Reduced Forms: Result from reduction reactions.

Scientific Research Applications

    Medicine: Investigated for potential antiviral or anticancer properties.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: As a building block for drug development.

Mechanism of Action

    Targets: Interacts with specific enzymes or receptors.

    Pathways: Influences cellular signaling or metabolic pathways.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct structural elements.

    Similar Compounds: Include related pyrimidine derivatives.

Properties

Molecular Formula

C13H18FN3O7

Molecular Weight

347.30 g/mol

IUPAC Name

2-methoxyethyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C13H18FN3O7/c1-6-8(18)9(19)11(24-6)17-5-7(14)10(15-12(17)20)16-13(21)23-4-3-22-2/h5-6,8-9,11,18-19H,3-4H2,1-2H3,(H,15,16,20,21)/t6-,8-,9-,11-/m1/s1

InChI Key

KRORKAPSTCUGTA-PNHWDRBUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCOC)F)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCOC)F)O)O

Origin of Product

United States

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